molecular formula C16H18N4O B2515961 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide CAS No. 1790196-07-4

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide

Cat. No.: B2515961
CAS No.: 1790196-07-4
M. Wt: 282.347
InChI Key: KIOHMHLVPKPJBX-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide is a heterocyclic acetamide derivative featuring a fused imidazo[1,2-b]pyrazole core linked via an ethyl chain to an acetamide group substituted with a meta-tolyl (3-methylphenyl) aromatic ring. This compound belongs to a broader class of nitrogen-containing bicyclic systems, which are pharmacologically significant due to their structural resemblance to bioactive molecules such as Zolpidem and Alpidem .

Properties

IUPAC Name

N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-13-3-2-4-14(11-13)12-15(21)17-7-8-19-9-10-20-16(19)5-6-18-20/h2-6,9-11H,7-8,12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIOHMHLVPKPJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C=CN3C2=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and promising biological activities. This compound incorporates an imidazo[1,2-b]pyrazole moiety, which is well-known for its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₁₆H₁₈N₄O
  • Molecular Weight : 282.34 g/mol
  • CAS Number : 1790196-07-4

This compound exhibits its biological effects primarily through interactions with various enzymes and cellular pathways:

  • Kinase Inhibition : The compound has been shown to bind to specific kinase enzymes, modulating their activity and influencing downstream signaling pathways critical for cell proliferation and survival.
  • Cell Cycle Regulation : It interferes with the signaling pathways that regulate cell cycle progression, leading to inhibited proliferation in cancer cells.

Anticancer Activity

Research indicates that this compound demonstrates significant anticancer properties. In vitro studies have shown:

  • Cell Line Studies : The compound was tested against various cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer). IC₅₀ values ranged from 3.79 µM to 42.30 µM, indicating potent cytotoxic effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

Component Description
Imidazo[1,2-b]pyrazole RingEssential for kinase inhibition and anticancer activity
m-Tolyl Acetamide Side ChainEnhances lipophilicity and cellular uptake

Study 1: Anticancer Efficacy

A study conducted by Abdel-Mohsen et al. evaluated various imidazo[1,2-b]pyrazole derivatives, including this compound. The compound showed significant inhibition of cancer cell growth across several lines with notable IC₅₀ values .

Study 2: Mechanistic Insights

In a detailed mechanistic study, the compound was shown to induce apoptosis in cancer cells through the activation of caspase pathways while inhibiting angiogenesis by blocking VEGF signaling pathways. This dual mechanism highlights its potential as a therapeutic agent in oncology .

Comparison with Similar Compounds

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Features
Target Compound Imidazo[1,2-b]pyrazole Five-membered pyrazole ring; moderate electron density
MM0333.02 Imidazo[1,2-a]pyridine Six-membered pyridine ring; higher aromaticity
Compound 27 Imidazo[1,2-b]pyridazine Six-membered pyridazine ring; high polarity

Substituent Effects

The meta-tolyl substituent on the acetamide group distinguishes the target compound from analogs with para-substituted aryl groups (e.g., MM0333.02’s p-methylphenyl ). Additionally, the ethyl linker between the heterocycle and acetamide may enhance conformational flexibility compared to shorter chains in other derivatives .

Table 2: Substituent and Functional Group Comparison

Compound Aryl Substituent Linker Length Functional Group
Target Compound m-tolyl Ethyl Acetamide
MM0333.02 p-methylphenyl Direct bond Acetamide
Compound 20a 4-methoxyphenyl Ethyl Acetamide

Physicochemical Properties

  • Solubility : The acetamide group and pyrazole nitrogen atoms may enhance aqueous solubility relative to ester or nitrile derivatives (e.g., MM0333.04 and MM0333.05 ).

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